Cyclobutanethiol
Overview
Description
Cyclobutanethiol is an organic compound with the molecular formula C₄H₈S. It is a thiol derivative of cyclobutane, characterized by a four-membered ring structure with a sulfur atom attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutanethiol can be synthesized through several methods, including:
Reduction of Cyclobutanone: Cyclobutanone can be reduced using thiolating agents such as hydrogen sulfide in the presence of a catalyst to yield this compound.
Cycloaddition Reactions: this compound can also be synthesized via [2+2] cycloaddition reactions involving alkenes and thiols under photochemical conditions
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Cyclobutanethiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclobutanedisulfide or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of cyclobutane, especially under hydrogenation conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups such as halides or alkyl groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Alkyl halides, base catalysts (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Cyclobutanedisulfide, cyclobutanesulfonic acid.
Reduction: Cyclobutane.
Substitution: Cyclobutyl halides, cyclobutyl ethers
Scientific Research Applications
Cyclobutanethiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of cyclobutanethiol involves its ability to participate in redox reactions due to the presence of the thiol group. The thiol group can undergo oxidation and reduction, making it a versatile reagent in various chemical processes. The molecular targets and pathways involved include interactions with enzymes and proteins that contain reactive cysteine residues, leading to potential modulation of biological activities .
Comparison with Similar Compounds
- Ethanethiol
- Butanethiol
- Cyclopentanethiol .
Cyclobutanethiol is a fascinating compound with diverse applications and unique chemical properties. Its study and utilization continue to contribute to advancements in various scientific fields.
Properties
IUPAC Name |
cyclobutanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c5-4-2-1-3-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMTXCOQGNENQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337629 | |
Record name | Cyclobutanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6861-61-6 | |
Record name | Cyclobutanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclobutanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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